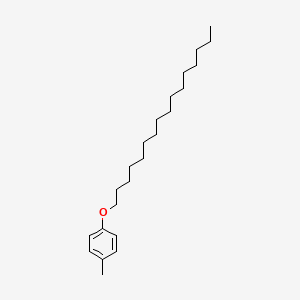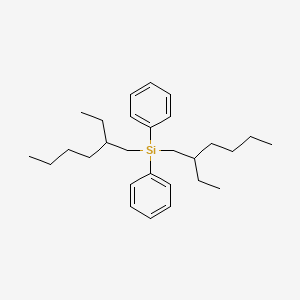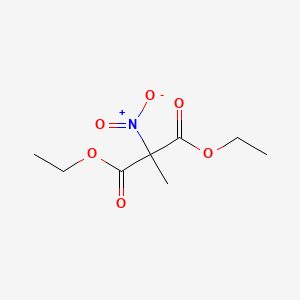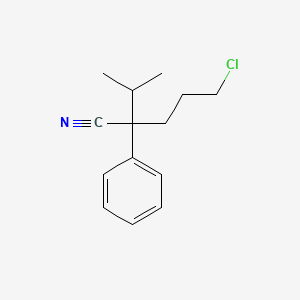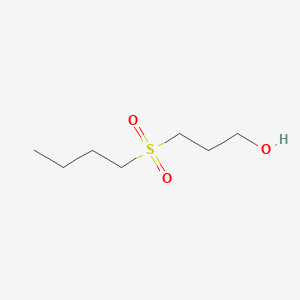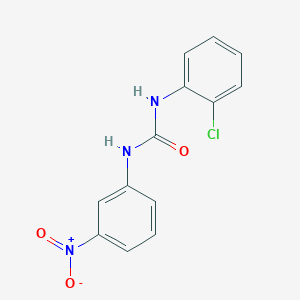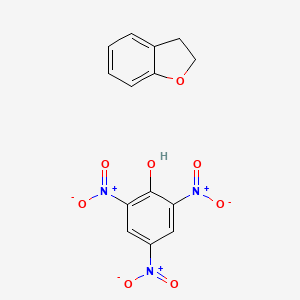
2,3-Dihydrobenzofuran picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrobenzofuran picrate: is a chemical compound that features a 2,3-dihydrobenzofuran ring system fused with a picrate group The 2,3-dihydrobenzofuran structure consists of a saturated five-membered oxygen heterocycle fused to a benzene ring, while the picrate group is derived from picric acid (2,4,6-trinitrophenol)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran derivatives typically involves the formation of key bonds within the dihydrobenzofuran skeleton. Common methods include:
Cyclization Reactions: These involve the formation of the oxygen-heterocycle ring through cyclization of appropriate precursors.
Rearrangement Reactions: These involve the rearrangement of existing molecular structures to form the dihydrobenzofuran ring.
Industrial Production Methods: Industrial production methods for 2,3-dihydrobenzofuran derivatives often involve catalytic processes to ensure high yields and selectivity. For instance, palladium-catalyzed alkene carboalkoxylation has been used to prepare functionalized 2,3-dihydrobenzofurans .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydrobenzofuran picrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups in the picrate moiety to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrobenzofuran picrate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-dihydrobenzofuran picrate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzofuran: The parent compound without the picrate group.
Benzofuran: A similar structure but with an unsaturated oxygen heterocycle.
2,3-Dihydrobenzofuran-2-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness: 2,3-Dihydrobenzofuran picrate is unique due to the presence of the picrate group, which imparts distinct chemical and biological properties. The picrate group enhances the compound’s reactivity and potential bioactivity compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
109505-42-2 |
|---|---|
Molekularformel |
C14H11N3O8 |
Molekulargewicht |
349.25 g/mol |
IUPAC-Name |
2,3-dihydro-1-benzofuran;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H8O.C6H3N3O7/c1-2-4-8-7(3-1)5-6-9-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,5-6H2;1-2,10H |
InChI-Schlüssel |
ANQWUHXCNRBQOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
